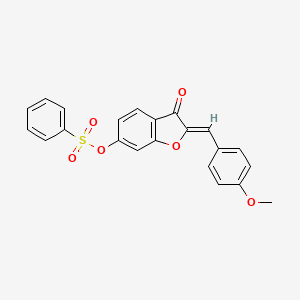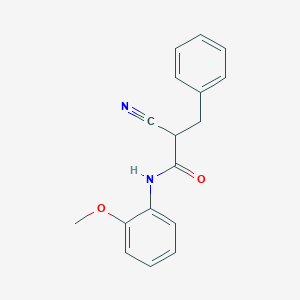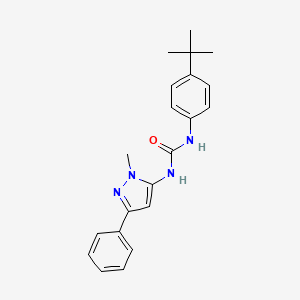
N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromene core, followed by the introduction of the methoxy, amide, and dichlorophenyl groups. The exact synthesis pathway would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring system, the methoxy group attached to the 8-position of the chromene, and the amide group linked to the 2,5-dichlorophenyl group .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, the methoxy group could undergo demethylation under certain conditions, and the aromatic rings could undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity in Cancer Research
N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide has been studied for its potential in cancer research. A study by El Gaafary et al. (2021) involved the synthesis of a similar compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, and evaluated its cytotoxic activity against various human cancer cell lines. The compound demonstrated promising cytotoxic activities, suggesting its potential in cancer treatment research (El Gaafary et al., 2021).
Antimicrobial Activity
Another aspect of research on this compound involves its antimicrobial properties. Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, closely related to N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide. These compounds exhibited notable antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Ukhov et al., 2021).
Neuroprotective Effects in Alzheimer's Research
In the field of neurology, particularly Alzheimer's research, Saeedi et al. (2017) explored the synthesis of chromenones linked to the 1,2,3-triazole ring system, including a compound similar to N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide. One of these compounds showed significant anti-acetylcholinesterase activity and a neuroprotective effect against H2O2-induced cell death in PC12 neurons, which is promising for Alzheimer's disease research (Saeedi et al., 2017).
Photodynamic and Photochromic Properties
Fang et al. (2015) investigated the photodynamics of a naphthopyran dye, a relative of N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide, focusing on its photochromic properties. This research is relevant in the development of photochromic materials and their potential applications in various fields, including material science and optical technologies (Fang et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c1-22-15-4-2-3-10-7-11(9-23-16(10)15)17(21)20-14-8-12(18)5-6-13(14)19/h2-8H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDGFCIPJVDDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2464846.png)
![2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464848.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2464849.png)

![4-[6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2464852.png)
![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2464854.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2464860.png)

![N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide](/img/structure/B2464864.png)
